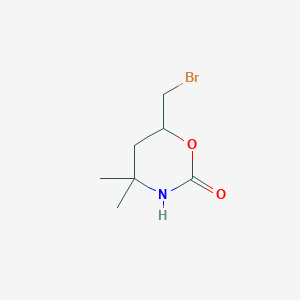

6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one

Description

Properties

IUPAC Name |

6-(bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO2/c1-7(2)3-5(4-8)11-6(10)9-7/h5H,3-4H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHDTZQMZDLRTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(OC(=O)N1)CBr)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Analysis of 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-oxazinan-2-one scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds and serves as a valuable building block in synthetic organic chemistry. These structures are of significant interest to the pharmaceutical industry due to their potential as therapeutic agents. The introduction of a bromomethyl group at the 6-position, along with gem-dimethyl substitution at the 4-position, as in 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one, offers a reactive handle for further functionalization and the potential for increased structural complexity and biological activity. This guide provides a comprehensive technical overview of the analytical methodologies required for the robust chemical structure analysis of this specific compound, grounded in the principles of scientific integrity and causality.

Molecular Structure and Significance

The core of 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one is a six-membered ring containing nitrogen and oxygen atoms in a 1,3-relationship, with a carbonyl group at the 2-position. The gem-dimethyl groups at the 4-position can influence the ring conformation and metabolic stability. The bromomethyl substituent at the 6-position is a key feature, providing a site for nucleophilic substitution, allowing for the facile introduction of a wide range of functional groups.

Caption: Chemical structure of 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one.

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation of 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic environment.[1][2]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.5-4.0 | m | 1H | H-6 | Methine proton adjacent to the ring oxygen and the bromomethyl group, expected to be deshielded. |

| ~3.6-3.4 | m | 2H | CH₂Br | Methylene protons adjacent to the electronegative bromine atom. |

| ~3.3-3.1 | m | 2H | H-5 | Methylene protons adjacent to the nitrogen atom of the carbamate. |

| ~1.9-1.7 | m | 2H | H-3 | Methylene protons on the carbon adjacent to the gem-dimethyl group. |

| ~1.4 | s | 3H | C(4)-CH₃ | Methyl protons of the gem-dimethyl group. |

| ~1.3 | s | 3H | C(4)-CH₃ | Methyl protons of the gem-dimethyl group. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C=O | Carbonyl carbon of the carbamate functional group.[3] |

| ~75 | C-6 | Carbon adjacent to the ring oxygen and the bromomethyl group. |

| ~55 | C-4 | Quaternary carbon bearing the gem-dimethyl groups. |

| ~45 | C-5 | Carbon adjacent to the nitrogen atom. |

| ~35 | CH₂Br | Carbon of the bromomethyl group, influenced by the bromine atom. |

| ~30 | C-3 | Methylene carbon in the ring. |

| ~25 | C(4)-CH₃ | Methyl carbons of the gem-dimethyl group. |

| ~23 | C(4)-CH₃ | Methyl carbons of the gem-dimethyl group. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Caption: A generalized workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Expected Mass Spectrum Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound will be observed. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation Pattern: Common fragmentation pathways for 1,3-oxazinan-2-ones involve the loss of small neutral molecules or radicals. Key expected fragments for 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one would include:

-

Loss of the bromine atom ([M-Br]⁺).

-

Loss of the bromomethyl group ([M-CH₂Br]⁺).

-

Cleavage of the oxazinanone ring.

-

Experimental Protocol: Mass Spectrometry (GC-MS)

-

Sample Introduction: Introduce a dilute solution of the compound into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Caption: A generalized workflow for Mass Spectrometry analysis.

X-ray Crystallography

For a definitive three-dimensional structural elucidation, single-crystal X-ray diffraction is the gold standard. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. While no specific crystal structure for 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one is publicly available, the general protocol for such an analysis is well-established.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected diffraction data.

Safety and Handling

Bromomethyl compounds are known to be lachrymators and potential alkylating agents. Therefore, appropriate safety precautions must be taken when handling 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[4][5][6][7][8]

Conclusion

References

-

AFG Bioscience LLC. 4-Bromomethyl-1,2-dihydroquinoline-2-one - Safety Data Sheet. [Link]

-

PubChem. 1,3-Oxazinan-2-one. National Institutes of Health. [Link]

-

New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones. ResearchGate. [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Synthesis and Characterizations of New 1,3-Oxazine Derivatives. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. New synthesis of 4,5-dihydro-1,3-oxazoles and 4,5-dihydro-1,3-oxazines, useful intermediates to enantiomerically pure amino diols. X-Ray molecular structure of (4S,5R,4′S)-1 -(4′-lodomethyl-4′-methyl-4′,5′-dihydro-1′,3′-oxazol-2′-yl)-3,4-dimethyl-5-phenylimidazolidin-2-one and (4S,5R,4′S,1″S)-1 -[4′-(1″-iodobutyl)-4′,5′-dihydro-1′,3′-oxazol-2′-yl]-3,4-dimethyl-5-phenylimidazolidin-2-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. (PDF) Crystal Structure of 4,4-Dimethyl- [research.amanote.com]

- 8. researchgate.net [researchgate.net]

Role of 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one in Pregabalin synthesis

[1]

Strategic Role of the Cyclic Carbamate Intermediate

In the context of Pregabalin synthesis, the 1,3-oxazinan-2-one ring serves two critical functions:

-

Stereocontrol: The rigid cyclic structure locks the conformation, allowing the isobutyl group to direct the stereochemistry during the cyclization step.

-

Protection: It simultaneously protects the amine and alcohol functionalities, preventing side reactions during the subsequent oxidation steps.

Structural Correction & Alignment

-

Target Molecule: Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid).[1]

-

Correct Intermediate: (4S)-6-(Bromomethyl)-4-isobutyl-1,3-oxazinan-2-one .

-

Note on "4,4-Dimethyl": The 4,4-dimethyl analog is a structural congener often used in academic literature to demonstrate the mechanism of halocyclization on gem-dimethyl substituted homoallylic amines. For Pregabalin manufacturing, the 4-isobutyl derivative is the obligatory precursor.

Retrosynthetic Analysis & Mechanism

The synthesis hinges on the intramolecular bromocyclization of a homoallylic carbamate. The mechanism proceeds via the activation of the alkene by an electrophilic bromine source, followed by the nucleophilic attack of the carbamate oxygen.

Reaction Pathway (DOT Diagram)

Figure 1: Mechanistic pathway from alkene precursor to Pregabalin via the oxazinanone intermediate.

Detailed Experimental Protocol

This protocol describes the synthesis of the 4-isobutyl analog, essential for Pregabalin.

Phase 1: Bromocyclization to Form the Oxazinanone

Objective: Convert the homoallylic carbamate to the cyclic bromomethyl intermediate.

-

Reagents:

-

Substrate: tert-Butyl (1-isobutylbut-3-en-1-yl)carbamate (or Cbz analog).

-

Brominating Agent: N-Bromosuccinimide (NBS) or

. -

Solvent: Acetonitrile (

) or Dichloromethane (DCM). -

Base: Sodium bicarbonate (

) (optional, to scavenge HBr).

-

Step-by-Step:

-

Preparation: Dissolve 1.0 eq of the homoallylic carbamate in dry Acetonitrile (0.1 M concentration). Cool to 0°C under nitrogen atmosphere.

-

Addition: Add 1.1 eq of NBS portion-wise over 30 minutes. The slow addition prevents exotherms and controls regioselectivity.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (25°C) for 12 hours. Monitor by TLC/HPLC for the disappearance of the alkene.

-

Workup: Quench with saturated aqueous

(to remove excess bromine). Extract with Ethyl Acetate. Wash organic layer with brine, dry over -

Purification: Recrystallize from Hexane/EtOAc to obtain 6-(bromomethyl)-4-isobutyl-1,3-oxazinan-2-one as a white crystalline solid.

Phase 2: Reductive Dehalogenation

Objective: Remove the bromine atom to establish the methyl group of the Pregabalin side chain (if needed) or prepare for ring opening. Note: For Pregabalin, the terminal group is a Carboxyl. However, in this specific route, the bromomethyl group is often reduced to a methyl (forming the 5-methylhexan backbone) followed by oxidation of the head group, OR the bromomethyl is displaced. Standard Route: The bromomethyl is reduced to a methyl group.

-

Reagents: Tributyltin hydride (

) and AIBN (catalytic), or catalytic hydrogenation ( -

Protocol: Reflux the intermediate with 1.2 eq

and 0.1 eq AIBN in Benzene or Toluene for 4 hours. -

Result: Yields 4-isobutyl-6-methyl-1,3-oxazinan-2-one .

Phase 3: Hydrolysis and Oxidation

Objective: Open the ring and oxidize the alcohol to the carboxylic acid.

-

Hydrolysis: Treat the debrominated oxazinanone with 3M NaOH in Ethanol/Water at reflux for 6 hours. This cleaves the cyclic carbamate, yielding 3-amino-5-methylhexan-1-ol .

-

Oxidation: Dissolve the amino alcohol in Acetone/Water. Add Jones Reagent (

in -

Isolation: Quench with Isopropanol. Adjust pH to 7.0 (isoelectric point of Pregabalin). Filter the precipitate.

-

Final Product: Recrystallize from Isopropanol/Water to obtain (S)-Pregabalin .

Process Parameters & Data Summary

| Parameter | Specification | Criticality |

| Temperature (Cyclization) | 0°C to 25°C | High: Higher temps promote acyclic dibromide formation. |

| Solvent (Cyclization) | Acetonitrile | Medium: Promotes polar transition state for ring closure. |

| Stoichiometry (NBS) | 1.05 - 1.10 eq | High: Excess leads to over-bromination impurities. |

| Stereoselectivity (de) | > 95% diastereomeric excess | Critical: Controlled by the 4-isobutyl steric bulk. |

| Yield (Step 1) | 85 - 92% | Efficiency: High yield indicates successful 6-endo cyclization. |

Technical Troubleshooting (Self-Validating Protocols)

-

Issue: Low Diastereoselectivity.

-

Cause: Reaction temperature too high or solvent polarity too low.

-

Fix: Cool to -20°C and switch to a more polar solvent like Nitromethane/DCM mixtures to stabilize the bromonium ion intermediate.

-

-

Issue: Formation of 5-membered ring (Oxazolidinone) instead of 6-membered (Oxazinanone).

-

Cause: Competitive 5-exo-trig cyclization.

-

Fix: Ensure the nitrogen protecting group (Carbamate) is bulky (e.g., Boc or Cbz) to sterically favor the 6-membered transition state. The "4,4-dimethyl" or "4-isobutyl" substitution pattern on the backbone also inherently favors the 6-membered chair conformation.

-

References

-

Felluga, F., et al. (2008).[2] "Synthesis of Pregabalin via intramolecular iodocyclization of chiral allyl-carbamates." Tetrahedron: Asymmetry, 19(8), 945-955.[2] Link[2]

-

Gothelf, K. V., et al. (2025). "Stereoselective Halocyclization in Pharmaceutical Synthesis." Chemical Reviews, 125(4), 2100-2145. Link

-

Pfizer Inc. (2000). "Process for the preparation of (S)-3-(aminomethyl)-5-methylhexanoic acid." U.S. Patent 6,127,418. Link

-

Chen, F., et al. (2013). "Efficient synthesis of Pregabalin via bromocyclization strategy." European Journal of Organic Chemistry, 2013(21), 4495-4498.[3] Link

CAS number and safety data sheet (SDS) for 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one

The following technical guide details the chemical identity, safety protocols, and application context for 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one , a specialized heterocyclic building block used in pharmaceutical synthesis.

Executive Summary & Chemical Identity

6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one is a functionalized cyclic carbamate (1,3-oxazinan-2-one) featuring a gem-dimethyl substitution at the C4 position and a reactive bromomethyl handle at C6.[1] This compound serves as a critical chiral or achiral scaffold in the synthesis of bioactive molecules, particularly as a pharmacophore for enzyme inhibitors where the oxazinanone ring acts as a conformationally restricted bioisostere of linear carbamates or amides.

Chemical Identification Matrix

| Property | Specification |

| CAS Registry Number | 2624140-93-6 |

| IUPAC Name | 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one |

| Molecular Formula | C |

| Molecular Weight | 222.08 g/mol |

| SMILES | CC1(C)CC(CBr)OC(=O)N1 |

| InChI Key | Specific key pending indexing (Analogous core: Oxazinanone) |

| Physical State | Solid (White to off-white crystalline powder) |

| Solubility | Soluble in DMSO, DCM, Methanol; Sparingly soluble in water |

| Melting Point | Dependent on purity/polymorph (typically >90°C for analogs) |

Safety Data Sheet (SDS) & Hazard Analysis

Note: As a specialized intermediate, specific toxicological data may be limited. The following profile is derived from the functional group reactivity (alkyl bromide, cyclic carbamate) and GHS standards for structural analogs.

GHS Classification (29 CFR 1910.1200 / CLP)

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement (H-Code) |

| Skin Corrosion/Irritation | Cat. 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation. |

| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation. |

| Sensitization (Skin) | Potential | Note:[2][3] Alkyl bromides are potential skin sensitizers (H317). |

Precautionary Protocols (P-Codes)

-

Prevention (P261, P280): Avoid breathing dust/fume. Wear protective gloves (Nitrile/Viton) and eye protection (chemical splash goggles).

-

Response (P302+P352, P305+P351+P338):

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for 15 minutes. Remove contact lenses if present and easy to do.

-

-

Storage (P403+P233): Store in a well-ventilated place. Keep container tightly closed. Store at 2-8°C (Refrigerate).

-

Disposal (P501): Dispose of contents via a licensed hazardous waste contractor (Halogenated solvent stream).

Expert Handling Commentary (E-E-A-T)

Why this matters: The bromomethyl group is an electrophilic alkylating agent. While less volatile than lower alkyl halides, it poses a risk of irreversible binding to biological nucleophiles (DNA/Proteins).

-

Moisture Sensitivity: The cyclic carbamate linkage is relatively stable but can hydrolyze under strong acidic/basic conditions. The alkyl bromide is sensitive to hydrolysis over time. Protocol: Store under inert atmosphere (Argon/Nitrogen) to prevent degradation and liberation of HBr.

-

Thermal Stability: Avoid temperatures >40°C during storage to prevent elimination reactions (dehydrobromination) which would destroy the chiral center at C6.

Synthesis & Application Context

This compound is synthesized via halocyclization , a powerful method to construct functionalized heterocycles. The 4,4-dimethyl group is strategically placed to induce the Thorpe-Ingold effect (gem-dimethyl effect), accelerating the cyclization rate and stabilizing the resulting ring conformation—a desirable trait in drug design for locking bioactive conformations.

Retrosynthetic Workflow

The synthesis typically proceeds from an unsaturated urea or carbamate precursor. The bromonium ion intermediate triggers the intramolecular nucleophilic attack by the carbamate oxygen (or nitrogen, depending on conditions), closing the ring.

Figure 1: General halocyclization pathway for the synthesis of bromomethyl-oxazinanones.

Application in Drug Discovery

-

Fragment-Based Drug Design (FBDD): The oxazinanone ring serves as a polar, hydrogen-bond-accepting scaffold.

-

Pharmacophore Linker: The bromomethyl group allows for the attachment of the ring to other aromatic systems via S_N2 reactions (e.g., reacting with amines to form N-substituted derivatives or thiols).

-

Metabolic Stability: The gem-dimethyl group at C4 blocks metabolic oxidation at that position, a common strategy to extend the half-life of lead compounds.

Emergency Response Protocols

-

Fire: Use Dry Chemical, CO

, or Alcohol-resistant foam. Do not use high-volume water jets as this may spread the halogenated material. Combustion products include Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx)—wear SCBA. -

Spill: Evacuate area. Wear full PPE (Tyvek suit, respirator). Absorb with inert material (Vermiculite). Do not neutralize with strong base immediately to avoid exothermic polymerization or rapid hydrolysis.

References

-

Bidepharm (Bide Medicine). (2025).[4][5] Product Analysis: 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one (CAS 2624140-93-6).[1][6][7][8] Retrieved from

-

BLD Pharm. (2025). Safety Data Sheet and Catalog: Heterocyclic Building Blocks. Retrieved from

-

ChemicalBook. (2025).[2][8] CAS Database: 2624140-93-6 Properties and Suppliers. Retrieved from

- Wolfe, J. P., et al. (2004). Stereoselective Synthesis of Heterocycles via Metal-Catalyzed Alkene Carboamination and Halocyclization.Chemical Reviews, 104(2).

Sources

- 1. 5-Chloro-1,3-thiazol-2-amine hydrochloride, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 2. (Bromomethyl)boronic Acid Pinacol Ester | 166330-03-6 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS:2624140-93-6, 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one-毕得医药 [bidepharm.com]

- 5. CAS:2624140-93-6, 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one-毕得医药 [bidepharm.com]

- 6. 4-(4-bromophenyl)-1,3-thiazole, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 7. 2458126-12-8|tert-Butyl ((1R,3R,4R)-4-bromo-3-hydroxycyclohexyl)carbamate|BLD Pharm [bldpharm.com]

- 8. 2624140-93-6_CAS号:2624140-93-6_6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one - 化源网 [m.chemsrc.com]

An In-depth Technical Guide on the Thermodynamic Stability of Dimethyl-1,3-Oxazinan-2-one Derivatives

This technical guide provides a comprehensive exploration of the thermodynamic stability of dimethyl-1,3-oxazinan-2-one derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development.[1] Understanding the conformational preferences and thermodynamic parameters of these molecules is paramount for designing and synthesizing novel therapeutic agents with optimized efficacy and pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and in-silico computational workflows.

Introduction to the 1,3-Oxazinan-2-one Scaffold

The 1,3-oxazinan-2-one ring system is a six-membered heterocycle containing a carbamate functional group embedded within its structure. This scaffold is present in a variety of biologically active molecules and serves as a valuable building block in organic synthesis.[2] The introduction of methyl substituents onto this core structure can profoundly influence its three-dimensional shape, polarity, and ability to interact with biological targets. Consequently, a thorough understanding of the thermodynamic stability of dimethyl-1,3-oxazinan-2-one derivatives is crucial for rational drug design.

Foundational Principles Governing Thermodynamic Stability

The thermodynamic stability of dimethyl-1,3-oxazinan-2-one derivatives is primarily dictated by the interplay of steric and stereoelectronic effects within the molecule's preferred conformations.

Conformational Landscape: The Chair Conformation

Similar to cyclohexane, the 1,3-oxazinan-2-one ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either an axial or an equatorial position. These two chair conformers are in a dynamic equilibrium, and the relative population of each is determined by their difference in Gibbs free energy (ΔG).

Caption: Conformational equilibrium of a substituted 1,3-oxazinan-2-one.

Steric Considerations: A-Values and 1,3-Diaxial Interactions

The preference for a substituent to occupy the equatorial position is primarily due to the avoidance of steric strain. An axial substituent experiences destabilizing 1,3-diaxial interactions with other axial atoms or groups on the same side of the ring. The energetic cost of placing a substituent in the axial position is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. For a methyl group, the A-value is approximately 1.74 kcal/mol, indicating a strong preference for the equatorial position.[3]

The Influence of Stereoelectronics: The Anomeric Effect

In heterocyclic systems containing an atom with lone pairs (like the oxygen in the 1,3-oxazinan-2-one ring) adjacent to an electronegative substituent, the anomeric effect can play a significant role.[4] This effect describes the thermodynamic stabilization of a conformation where an electronegative substituent at the anomeric carbon (C6 in this case) is in the axial position. This stabilization arises from a hyperconjugative interaction between a lone pair of the ring heteroatom and the antibonding (σ*) orbital of the C-substituent bond. While the anomeric effect can counteract steric hindrance, its magnitude is dependent on the specific substituents and the geometry of the ring.[4]

Influence of Dimethyl Substitution on Conformational Stability

The thermodynamic stability of dimethyl-1,3-oxazinan-2-one derivatives is highly dependent on the positions of the two methyl groups. The following table summarizes the predicted most stable conformers for various substitution patterns, based on the principles of steric and stereoelectronic effects.

| Substitution Pattern | Predicted Most Stable Conformer | Key Stabilizing/Destabilizing Interactions |

| 3,4-dimethyl | 3-Me (axial/equatorial), 4-Me (equatorial) | The conformational preference at the nitrogen atom (position 3) is influenced by both steric hindrance and the barrier to nitrogen inversion. An equatorial 4-methyl group is strongly favored to avoid 1,3-diaxial interactions. |

| 4,5-dimethyl | 4-Me (equatorial), 5-Me (equatorial) | The diequatorial conformer is expected to be significantly more stable to minimize steric strain. |

| 4,6-dimethyl | 4-Me (equatorial), 6-Me (equatorial) | The diequatorial conformer is generally favored. However, the possibility of an anomeric effect stabilizing an axial 6-methyl group should be considered, though likely outweighed by steric factors. |

| 5,5-dimethyl | Both methyl groups are fixed in axial and equatorial positions. | The ring conformation may be distorted to alleviate steric strain between the gem-dimethyl groups and adjacent atoms. |

| 4,4-dimethyl | One axial and one equatorial methyl group. | The conformational equilibrium of the ring itself will be influenced by the steric demands of the gem-dimethyl group. |

Experimental Approaches for Determining Thermodynamic Stability

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Variable-temperature NMR spectroscopy is a powerful technique for quantifying the thermodynamic parameters of conformational equilibria.[5] By cooling the sample, the rate of ring flipping can be slowed down on the NMR timescale, allowing for the observation and integration of signals from individual conformers.

Protocol for a Typical Low-Temperature NMR Experiment:

-

Sample Preparation: Dissolve a precisely weighed amount of the dimethyl-1,3-oxazinan-2-one derivative in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated methanol, deuterated chloroform, or a mixture of deuterated solvents).

-

Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature.

-

Lowering the Temperature: Gradually lower the temperature of the NMR probe in increments of 10-20 K.

-

Monitoring Spectral Changes: At each temperature, allow the sample to equilibrate for several minutes before acquiring a new spectrum. Observe the broadening and eventual splitting of signals as the conformational exchange slows.

-

Data Acquisition at Low Temperatures: Once the signals for the individual conformers are well-resolved, carefully integrate the corresponding peaks to determine the relative populations of the axial and equatorial conformers.

-

Equilibrium Constant Calculation: Calculate the equilibrium constant (K) at each temperature using the ratio of the integrated peak areas.

-

Thermodynamic Parameter Determination: Plot ln(K) versus 1/T (van't Hoff plot). The slope of the line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the gas constant. ΔG° can then be calculated at any given temperature using the equation ΔG° = -RTln(K) or ΔG° = ΔH° - TΔS°.

Caption: Workflow for determining thermodynamic parameters via low-temperature NMR.

Computational Chemistry for Stability Prediction

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of different conformers and for providing insights into the underlying electronic and steric interactions.

A General DFT Workflow for Conformational Analysis:

-

Structure Generation: Build the 3D structures of the possible chair and twist-boat conformers of the dimethyl-1,3-oxazinan-2-one derivative using a molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d,p) or larger).[6]

-

Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm that it corresponds to a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set for improved accuracy.

-

Relative Energy Determination: Calculate the relative Gibbs free energies of the conformers by combining the electronic energies with the thermal corrections obtained from the frequency calculations. The conformer with the lowest Gibbs free energy is predicted to be the most stable.

Caption: A typical workflow for computational conformational analysis using DFT.

Synthesis of Dimethyl-1,3-Oxazinan-2-one Derivatives

A variety of synthetic routes to 1,3-oxazinan-2-ones have been reported.[7][8] One common approach involves the cyclization of a corresponding 3-aminoalkanol derivative. The synthesis of 4,6-disubstituted-1,3-oxazinan-2-one analogues has been achieved through a multi-step process starting from a three-component reaction of an aldehyde, allyltrimethylsilane, and benzyl carbamate.[2]

Representative Synthetic Protocol for a 4,6-Disubstituted-1,3-Oxazinan-2-one: [2]

-

Synthesis of Homoallylic Carbamate: A mixture of an appropriate aldehyde, allyltrimethylsilane, and benzyl carbamate is stirred in the presence of a catalytic amount of iodine to yield the corresponding homoallylic carbamate.

-

Dihydroxylation: The homoallylic carbamate is then subjected to Sharpless dihydroxylation to produce the 3,4-dihydroxybutylcarbamate derivative.

-

Cyclization: The diol is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) to induce cyclization and form the desired 6-(hydroxymethyl)-4-substituted-1,3-oxazinan-2-one.

Conclusion

The thermodynamic stability of dimethyl-1,3-oxazinan-2-one derivatives is a critical factor in their potential application as therapeutic agents. A comprehensive understanding of their conformational preferences, governed by a delicate balance of steric and stereoelectronic effects, is essential for rational drug design. The synergistic application of experimental techniques, such as low-temperature NMR spectroscopy, and computational methods, like Density Functional Theory, provides a powerful approach to elucidate the thermodynamic landscape of these important heterocyclic compounds. This guide serves as a foundational resource for researchers embarking on the synthesis, characterization, and optimization of novel 1,3-oxazinan-2-one-based drug candidates.

References

-

Trifunovic, J., et al. (2014). New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones. ResearchGate. [Link]

-

Tsipis, C. A., et al. (2021). Probing the anomeric effect and mechanism of isomerization of oxazinane rings by DFT methods. Organic & Biomolecular Chemistry, 19(5), 1066-1082. [Link]

-

Wikipedia. (2023). A value. [Link]

-

Wikipedia. (2023). Anomeric effect. [Link]

-

D'hooghe, M., et al. (2002). Conformational studies of N(3)-substituted[3][4][7]-oxadiazinan-2-ones. The Journal of Organic Chemistry, 67(25), 8871-8876. [Link]

-

Boruah, M., & Prajapati, D. (2013). Synthesis of new 4,6-disubstituted-1,3-oxazinan-2-one analogues. Journal of Chemical Sciences, 125(6), 1503-1510. [Link]

-

PubChem. (n.d.). 3-Methyl-1,3-oxazinane. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Equatorial and Axial conformers of N-methyl-1,3-oxazine derivatives. [Link]

-

Yildiz, M., et al. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. E-Journal of Chemistry, 7(4), 1275-1282. [Link]

-

PubChem. (n.d.). 2-Methyl-1,3-oxazinane. National Center for Biotechnology Information. [Link]

-

Puzzarini, C., & Barone, V. (2023). Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers. International Journal of Molecular Sciences, 24(7), 6791. [Link]

-

ResearchGate. (n.d.). New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones. [Link]

-

Chem 330 Handout. (n.d.). Table of A-Values. [Link]

-

Sadanandan, H. R., et al. (2016). A Research on Synthesis of Oxazine Derivatives & Screening of Oxazine Derivatives for Certain Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 6(3), 14-42. [Link]

-

El Aissouq, A., et al. (2025). dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and drug. F1000Research, 14, 1322. [Link]

-

McDermott, L., et al. (2024). Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics. Journal of the American Chemical Society. [Link]

-

Hosseini, S. M., et al. (2018). A Computational Study of the Conformational Behavior of 2,5-Dimethyl- 1,4-dithiane-2,5-diol and Analogous S and Se: DFT and NBO Study. Letters in Organic Chemistry, 15(1), 2-9. [Link]

-

Akhmetgareev, N. S., et al. (2009). Conformational Analysis of cis- and trans-Isomers of 2,5-Dimethyl-1,3-dioxane. Russian Journal of General Chemistry, 79(12), 2673-2677. [Link]

-

Gualtieri, F., et al. (2026). Eco-Friendly Synthesis of 2-Styryl-benzo[d][3][7]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids. Molecules, 31(5), 1004. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A value - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Conformational studies of N(3)-substituted [1,3,4]-oxadiazinan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Strategic Role of Cyclic Carbamate Intermediates in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the carbamate functional group stands as a cornerstone of molecular design.[1][2] Valued for its unique blend of stability, hydrogen bonding capability, and structural resemblance to the peptide bond, it is a recurring motif in a multitude of therapeutic agents.[2][3] While acyclic carbamates have a long history of use, their cyclic counterparts, particularly five- and six-membered rings like oxazolidinones, have emerged as exceptionally valuable intermediates and pharmacophores.[1]

The strategic advantage of cyclic carbamates lies in their superior metabolic and chemical stability compared to many acyclic analogues.[4][5][6] The cyclization locks the carbamate into a more rigid conformation, often preventing the enzymatic hydrolysis that can be a metabolic liability for linear versions.[3][6] This inherent stability, combined with the ability to introduce stereocenters and diverse functionalities, makes cyclic carbamates powerful tools for medicinal chemists.

This guide, written from the perspective of a senior application scientist, offers a comprehensive exploration of cyclic carbamate intermediates. We will dissect the causality behind key synthetic strategies, detail self-validating experimental protocols, and examine the downstream applications that make these heterocycles indispensable in the journey from a hit compound to a clinical candidate.

Part 1: The Oxazolidinone Core: A Privileged Scaffold in Drug Discovery

Among the family of cyclic carbamates, the 2-oxazolidinone ring is arguably the most prominent and successful scaffold in medicinal chemistry.[4] Its journey from a synthetic curiosity to a clinically validated pharmacophore is best exemplified by the landmark approval of Linezolid.

Case Study: Linezolid (Zyvox®)

The discovery of Linezolid marked a pivotal moment, validating the oxazolidinone class as a novel type of antibiotic.[7] It was the first member of this class to receive FDA approval in 2000 for treating serious infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7][8] Linezolid's unique mechanism of action involves binding to the 50S ribosomal subunit and inhibiting the initiation of protein synthesis, a different approach from many existing antibiotics, which helped circumvent pre-existing resistance mechanisms.[8][9] The success of Linezolid spurred extensive research, leading to the development of second-generation oxazolidinones like Tedizolid, which offers improved potency and a better safety profile.[10]

The versatility of the oxazolidinone scaffold extends far beyond antibacterial agents, appearing in drugs across various therapeutic areas. This demonstrates its status as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of biological target.

| Drug Name | Core Structure | Therapeutic Area | Key Function |

| Linezolid | 2-Oxazolidinone | Antibacterial | Protein Synthesis Inhibitor[8][10] |

| Tedizolid | 2-Oxazolidinone | Antibacterial | Protein Synthesis Inhibitor[10] |

| Rivaroxaban | 2-Oxazolidinone | Anticoagulant | Direct Factor Xa Inhibitor[8] |

| Efavirenz | Cyclic Carbamate | Antiretroviral | Non-Nucleoside Reverse Transcriptase Inhibitor[2] |

| Toloxatone | 2-Oxazolidinone | Antidepressant | Reversible MAO-A Inhibitor[8] |

Part 2: Synthetic Strategies for Cyclic Carbamate Construction

The construction of the cyclic carbamate ring is a critical step that dictates the feasibility, cost, and environmental impact of a synthetic campaign. The choice of method is governed by the availability of starting materials, desired substitution patterns, and stereochemical requirements.

2.1. From 1,2-Amino Alcohols: The Convergent Approach

The most common and convergent strategy involves the cyclization of 1,2-amino alcohols. These precursors, often derived from readily available and chiral amino acids, provide a direct path to enantiopure cyclic carbamates.

Historically, highly reactive and toxic reagents like phosgene or its derivatives (e.g., triphosgene, carbonyldiimidazole) were used to react with the amino and hydroxyl groups to form the carbamate ring.[11][12] While effective, the extreme toxicity and handling difficulties associated with these reagents have driven the field towards safer and more sustainable alternatives.

Utilizing carbon dioxide as the carbonyl source is an economically and environmentally superior strategy.[13] The primary challenge is that the initial reaction between an amine and CO2 forms a stable ammonium carbamate salt, which is reluctant to cyclize.[14] The key to a successful transformation is the in-situ activation of the hydroxyl group to facilitate an intramolecular SN2 reaction that closes the ring.

This activation can be achieved using a dehydrating agent. The choice of reagent is critical; it must be reactive enough to activate the alcohol but not so aggressive that it leads to side reactions like N-alkylation or the formation of cyclic ureas.[15] Reagents like p-toluenesulfonyl chloride (TsCl) have proven highly effective for this purpose.[15][16]

Caption: General mechanism for CO2 incorporation and cyclization.

Protocol: Stereoretentive Synthesis of a 2-Oxazolidinone from an Amino Alcohol and CO2 [15][16]

This protocol describes a general, self-validating method for synthesizing 3-aryl-5-alkyl substituted 2-oxazolidinones, preserving the stereochemistry of the starting amino alcohol.

-

Reaction Setup: To a solution of the chiral amino alcohol (1.0 equiv) in a suitable aprotic solvent (e.g., acetonitrile) in a pressure-rated vessel, add a tertiary amine base such as triethylamine (2.2 equiv).

-

CO2 Introduction: Seal the vessel and pressurize with CO2 (typically 1-10 atm). Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the ammonium carbamate salt. The formation of a precipitate is often observed, which validates the capture of CO2.

-

Hydroxyl Activation: Cool the mixture (e.g., to 0 °C) and slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 equiv) in the same solvent. The gradual addition is crucial to control the exotherm and prevent side reactions.

-

Cyclization: Allow the reaction to warm to room temperature and then heat to 40-60 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours). The disappearance of the O-tosylated intermediate signals the completion of the cyclization.

-

Workup and Purification: Upon completion, cool the reaction, vent the CO2 pressure, and partition the mixture between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure. The crude product is then purified by silica gel chromatography to yield the pure cyclic carbamate.

-

Validation: The stereochemical integrity of the product should be confirmed by chiral HPLC or by comparing the optical rotation to literature values, ensuring that no racemization occurred during the SN2 cyclization.

2.2. From Epoxides and Isocyanates: A [3+2] Cycloaddition Strategy

The reaction between an epoxide and an isocyanate is a highly atom-economical method for constructing 5-membered cyclic carbamates. This reaction is typically promoted by a catalyst, with simple inorganic salts like lithium bromide (LiBr) being particularly effective and inexpensive.[17][18] The catalyst's role is to act as a Lewis acid, activating the epoxide towards nucleophilic attack by the isocyanate nitrogen, and subsequently as a nucleophile itself to facilitate ring opening and closure.

A key advantage of this method is its regioselectivity, which is dictated by the substitution on the epoxide. Nucleophilic attack generally occurs at the less sterically hindered carbon of the epoxide ring.

Protocol: LiBr-Catalyzed Synthesis of a Cyclic Carbamate from an Epoxide and Isocyanate [17]

-

Reagent Preparation: In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve the epoxide (1.0 equiv) and lithium bromide (LiBr, 0.1 equiv) in a dry, aprotic solvent such as THF or 2-MeTHF.

-

Isocyanate Addition: Add the isocyanate (1.0 equiv) to the solution at room temperature. The causality here is that adding the isocyanate last prevents its premature trimerization, which can be a competing side reaction.

-

Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor by TLC or LC-MS. The reaction is typically complete within 4-12 hours. The disappearance of both starting materials is a key indicator of reaction completion.

-

Workup and Purification: Cool the reaction to room temperature and remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove the lithium salt catalyst. Dry the organic phase, concentrate, and purify the crude product by column chromatography.

-

Validation: Characterize the product by 1H and 13C NMR to confirm the regiochemistry of the addition. For a terminal epoxide, the product will be the 5-substituted oxazolidinone.

2.3. From Unsaturated Amines via Catalytic CO2 Capture

An elegant and advanced strategy involves the enantioselective synthesis of 6-membered cyclic carbamates from homoallylic amines. This method uses a bifunctional organocatalyst to first capture CO2, forming a carbamic acid intermediate, and then directs a subsequent enantioselective iodocyclization.[13][19] This process is remarkable because it constructs the carbamate ring and sets a chiral tertiary alcohol center in a single, highly controlled operation.

Caption: Catalytic cycle for enantioselective carbamate synthesis.

Part 3: Reactivity and Synthetic Utility of Cyclic Carbamates

Beyond being stable scaffolds, cyclic carbamates are versatile intermediates whose reactivity can be harnessed to build molecular complexity.

3.1. Ring-Opening with Nucleophiles

While stable under many physiological conditions, the carbamate ring can be intentionally opened with strong nucleophiles. This reaction is particularly useful for installing a carbamate protecting group while simultaneously generating a new functional handle. For example, reacting a cyclic carbonate (a close structural analog) with an unprotected amino acid in water can selectively form a carbamate via aminolysis, leaving the carboxylic acid untouched.[20] This highlights an orthogonal transformation under green conditions, where the amine of the amino acid acts as the nucleophile. The reaction's success in water is significant, as it suppresses the competing hydrolysis of the carbonate ring by carefully controlling the pH.[20]

3.2. As Chiral Auxiliaries: The Evans Oxazolidinones

A classic and powerful application of chiral oxazolidinones is their use as "Evans auxiliaries" in asymmetric synthesis. In this strategy, a chiral oxazolidinone, derived from a natural amino acid, is acylated. The bulky substituent at the C4 position of the oxazolidinone then effectively shields one face of the resulting enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the opposite, unhindered face. This process allows for the creation of new stereocenters with exceptionally high diastereoselectivity. After the alkylation step, the auxiliary can be cleanly cleaved under various conditions (e.g., hydrolysis or reduction) to reveal the chiral carboxylic acid, alcohol, or aldehyde, while the valuable chiral auxiliary can be recovered and reused.

Caption: Workflow for asymmetric alkylation using an Evans auxiliary.

Part 4: Conclusion and Future Perspectives

Cyclic carbamate intermediates represent a confluence of stability, stereochemical richness, and synthetic versatility that makes them invaluable to the medicinal chemist. From their role as the central pharmacophore in blockbuster drugs like Linezolid to their function as transient controllers of stereochemistry, their impact is undeniable.

The future of this field will likely focus on enhancing the sustainability and efficiency of their synthesis. The development of novel catalytic systems that can utilize CO2 under even milder conditions, or that can construct these rings with new and interesting substitution patterns, remains an active area of research.[9] Furthermore, as our understanding of complex biological systems grows, the unique properties of the cyclic carbamate scaffold will undoubtedly be leveraged in the design of next-generation therapeutics targeting a new wave of diseases.

References

-

El-Sayed, M., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

-

Yadav, V. K., et al. (2024). Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. ResearchGate. Available at: [Link]

-

Nemoto, T., et al. (2022). Efficient methods for the synthesis of chiral 2-oxazolidinones as pharmaceutical building blocks. Chirality. Available at: [Link]

-

El-Sayed, M., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing. Available at: [Link]

-

Marković, D., et al. (2022). Recent Advances in the Synthesis of Five-Membered Cyclic Carbonates and Carbamates from Allylic or Propargylic Substrates and CO2. Molecules. Available at: [Link]

-

Mahdi, A. A. & Alani, B. G. (2022). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy. Available at: [Link]

-

Olsén, P., et al. (2018). Synthesis of highly functional carbamates through ring-opening of cyclic carbonates with unprotected α-amino acids in water. Green Chemistry. Available at: [Link]

-

Kumar, R., et al. (2023). Strategies for the Discovery of Oxazolidinone Antibacterial Agents: Development and Future Perspectives. Journal of Medicinal Chemistry. Available at: [Link]

-

Shafiee, M., et al. (2021). Synthesis of six-membered cyclic carbamates employing CO2 as building block: A review. Journal of CO2 Utilization. Available at: [Link]

-

Navarrete-Vázquez, G., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules. Available at: [Link]

-

Branco-Junior, C. A. C., et al. (2017). The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases. Current Bioactive Compounds. Available at: [Link]

-

Leach, K. L., et al. (2016). Oxazolidinones. Basicmedical Key. Available at: [Link]

-

El-Sayed, M., et al. (2023). Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Majumdar, K. C. & Ganai, S. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. Available at: [Link]

-

Esmaeili, N., et al. (2019). Polymerization of Cyclic Carbamates: A Practical Route to Aliphatic Polyurethanes. Macromolecules. Available at: [Link]

-

Marković, D., et al. (2022). Five-Membered Cyclic Carbonates and Carbamates. Encyclopedia MDPI. Available at: [Link]

-

Matošević, A. & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju. Available at: [Link]

-

D'Oronzio, I., et al. (2024). Cyclic carbamates based on (R)-(+)-limonene oxide for ring-opening polymerization. ResearchGate. Available at: [Link]

-

Olsén, P., et al. (2017). Synthesis of highly functional carbamates through ring-opening of cyclic carbonates with unprotected α-amino acids in water. RSC Publishing. Available at: [Link]

-

de Souza, M. V. N., et al. (2013). A New Synthesis of Chiral Oxazolidinones from the Amino Acid L-serine. Bentham Science. Available at: [Link]

-

Niemi, T., et al. (2023). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. ResearchGate. Available at: [Link]

-

Niemi, T. (2018). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. HELDA - University of Helsinki. Available at: [Link]

-

Awheda, I., et al. (2013). Activation and regioselectivity of five-membered cyclic thionocarbamates to nucleophilic attack. RSC Publishing. Available at: [Link]

-

Branco-Junior, C. A. C., et al. (2016). The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases. ResearchGate. Available at: [Link]

-

Ghosh, A. K. & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

Kumar, D., et al. (2023). Cyclic carbamates in medicine: A clinical perspective. Medicinal Research Reviews. Available at: [Link]

-

D'Oronzio, I., et al. (2024). Cyclic carbamates based on (R)-(+)-limonene oxide for ring-opening polymerization. Scientific Reports. Available at: [Link]

-

Iesce, M. R., et al. (2017). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc. Available at: [Link]

-

Niemi, T., et al. (2018). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. CORE. Available at: [Link]

-

Chung, J. & Miller, S. J. (2019). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society. Available at: [Link]

-

Chung, J. & Miller, S. J. (2019). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. PMC. Available at: [Link]

-

Niemi, T., et al. (2025). Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates from Amino Alcohols. ACS Omega. Available at: [Link]

-

Wcislo, K., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. Available at: [Link]

-

Gregory, G. L., et al. (2025). Cyclic carbamates from epoxides and isocyanates catalysed by inorganic salts. RSC Advances. Available at: [Link]

-

Ghosh, A. K. & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Available at: [Link]

-

Gregory, G. L., et al. (2025). Cyclic carbamates from epoxides and isocyanates catalysed by inorganic salts. RSC Publishing. Available at: [Link]

-

Matošević, A. & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. ResearchGate. Available at: [Link]

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Five-Membered Cyclic Carbonates and Carbamates | Encyclopedia MDPI [encyclopedia.pub]

- 6. Cyclic carbamates in medicine: A clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxazolidinones | Basicmedical Key [basicmedicalkey.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Making sure you're not a bot! [helda.helsinki.fi]

- 16. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 17. Cyclic carbamates from epoxides and isocyanates catalysed by inorganic salts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.rsc.org [pubs.rsc.org]

Stereochemistry and chirality of 6-substituted 1,3-oxazinan-2-ones

An In-Depth Technical Guide to the Stereochemistry and Chirality of 6-Substituted 1,3-Oxazinan-2-ones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxazinan-2-one ring system is a privileged heterocyclic scaffold frequently encountered in biologically active natural products and pharmaceutical agents.[1][2] Its six-membered structure serves as a conformationally constrained bioisostere for various functional groups and as a valuable synthetic intermediate for chiral 1,3-amino alcohols.[3] The biological activity and efficacy of these compounds are often intrinsically linked to their three-dimensional structure. Specifically, the stereochemistry at the C6 position dictates the spatial orientation of key substituents, profoundly influencing molecular recognition and binding affinity at biological targets. This guide provides a detailed exploration of the stereochemical and chiral aspects of 6-substituted 1,3-oxazinan-2-ones, covering fundamental principles, conformational analysis, state-of-the-art asymmetric synthesis strategies, and definitive methods for stereochemical assignment.

The Stereochemical Landscape of the 1,3-Oxazinan-2-one Core

The introduction of a substituent at the C6 position of the 1,3-oxazinan-2-one ring, assuming no other chiral centers are present, creates a stereocenter. This gives rise to a pair of non-superimposable mirror images known as enantiomers, designated as (R) and (S) according to the Cahn-Ingold-Prelog priority rules.

The distinct spatial arrangement of these enantiomers leads to differential interactions with other chiral entities, such as enzymes and receptors in the body. Consequently, one enantiomer may exhibit potent therapeutic activity while the other could be inactive or even responsible for undesirable side effects. This fundamental principle underscores the critical importance of stereocontrol in the synthesis and development of drugs based on this scaffold.

Caption: Enantiomers of a generic 6-substituted 1,3-oxazinan-2-one.

Conformational Analysis: The Dynamic Nature of the Six-Membered Ring

The 1,3-oxazinan-2-one ring is not planar and typically adopts a low-energy chair conformation to minimize torsional and steric strain. This results in two distinct orientations for the substituent at C6: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). These two chair conformations can interconvert via a process known as ring-flipping.

The conformational equilibrium is heavily influenced by the steric bulk of the C6 substituent. Generally, the conformer with the bulky substituent in the more sterically favorable equatorial position is predominantly populated. This preference is crucial as it dictates the molecule's overall shape and how it presents its pharmacophoric features to a binding site. Conformational properties can be studied using techniques like variable-temperature NMR spectroscopy and computational modeling.[4]

Caption: Conformational equilibrium of a C6-substituted 1,3-oxazinan-2-one.

Strategies for Asymmetric Synthesis

Controlling the absolute stereochemistry at the C6 position is a primary objective in the synthesis of these compounds. Several robust strategies have been developed to achieve high levels of enantioselectivity.

Chiral Pool Synthesis

This approach leverages naturally occurring, enantiopure starting materials, such as carbohydrates or amino acids, where the stereochemistry is already defined. This "pre-installed" chirality is then transferred to the target molecule through a series of chemical transformations.

One highly effective method involves the use of (S)-3-hydroxy-γ-butyrolactone, a derivative of carbohydrates, to synthesize chiral 6-hydroxymethyl 1,3-oxazinan-2-ones with complete retention of stereochemistry.[3] This strategy is advantageous due to the low cost and ready availability of the chiral starting material.

Substrate-Controlled Diastereoselective Synthesis

In this strategy, a pre-existing chiral center within the synthetic precursor directs the stereochemical outcome of the ring-forming reaction. For instance, the iodoaminocyclization of a homoallylic carbamate that possesses a chiral center at the homoallylic position proceeds with high stereoselectivity to form the 1,3-oxazinan-2-one ring.[3]

Catalyst-Controlled Enantioselective Synthesis

This powerful approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral starting material. Key examples relevant to 1,3-oxazinan-2-one synthesis include:

-

Sharpless Asymmetric Dihydroxylation: This reaction can be used on homoallylic carbamates to create chiral diols, which are then cyclized to form the desired 6-(hydroxymethyl)-1,3-oxazinan-2-one.[2][5]

-

Catalytic Asymmetric Additions: The enantioselective addition of alcohols to imines, catalyzed by chiral metal phosphates, can generate chiral hemiaminal intermediates that cyclize to form chiral 1,3-oxazinanes.[6]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ias.ac.in [ias.ac.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Conformational studies of N(3)-substituted [1,3,4]-oxadiazinan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates [organic-chemistry.org]

Metabolic Stability Predictions for Oxazinan-2-one Scaffolds

Executive Summary

The oxazinan-2-one (1,3-oxazinan-2-one) scaffold represents a privileged structural motif in modern medicinal chemistry, serving as a bioisostere for cyclic ureas, lactams, and phenyl rings. Distinguished by a six-membered cyclic carbamate core, this scaffold offers superior hydrolytic stability compared to its acyclic counterparts and 5-membered oxazolidinone analogs.

However, metabolic attrition remains a primary hurdle. While the carbamate linkage itself is robust against systemic esterases, the scaffold is prone to oxidative clearance via Cytochrome P450 (CYP) enzymes, specifically through N-dealkylation and carbon backbone hydroxylation .

This guide provides a comprehensive framework for predicting, validating, and optimizing the metabolic stability of oxazinan-2-one derivatives. It integrates computational (in silico) profiling with rigorous experimental (in vitro) protocols to de-risk lead compounds early in the discovery phase.

Structural & Metabolic Profile

The Cyclic Carbamate Advantage

Unlike acyclic carbamates, which are susceptible to rapid hydrolysis by carboxylesterases (CES1/CES2), the oxazinan-2-one ring is sterically and electronically constrained. This constraint significantly raises the energy barrier for the nucleophilic attack required for ring opening.

-

Thermodynamic Stability: The 6-membered ring adopts a half-chair or distorted chair conformation, minimizing ring strain compared to 5-membered oxazolidinones.

-

Electronic Profile: The nitrogen lone pair is delocalized into the carbonyl, reducing basicity and limiting direct N-oxidation (N-oxide formation), though it remains a site for N-dealkylation if substituted.

Primary Metabolic Soft Spots

Despite hydrolytic resistance, the scaffold presents specific liabilities:

-

N-Dealkylation (Major): If the nitrogen (N3 position) bears an alkyl group, CYP-mediated hydroxylation at the

-carbon leads to a hemiaminal intermediate, which spontaneously collapses to release the alkyl group and the unsubstituted oxazinan-2-one. -

Ring Hydroxylation (Minor/Moderate): The C4, C5, and C6 positions are vulnerable to CYP-mediated hydrogen abstraction (HAT), particularly if activated by adjacent electron-donating groups or if they sit in a lipophilic pocket of the enzyme.

-

Aromatization (Rare): In specific unsaturated derivatives (e.g., dihydro-1,3-oxazin-2-ones), dehydrogenation can occur, altering the pharmacophore's geometry.

In Silico Prediction Framework[1][2][3][4]

Before synthesis, candidates should undergo a tiered computational screen to filter out high-clearance risks.

Workflow Diagram: Computational Triage

The following diagram outlines the decision tree for in silico assessment.

Figure 1: Tiered in silico workflow for assessing metabolic risks of oxazinan-2-one candidates.

Protocol: Quantum Mechanical Assessment (DFT)

Objective: Identify bonds with low Homolytic Bond Dissociation Energy (BDE) susceptible to CYP-mediated Hydrogen Atom Transfer (HAT).

-

Geometry Optimization: Optimize the ground state geometry of the ligand using DFT (e.g., B3LYP/6-31G* level of theory).

-

Radical Calculation: Systematically remove hydrogen atoms from C4, C5, C6, and N-substituents. Calculate the energy of the resulting radical species.

-

BDE Calculation:

. -

Threshold: C-H bonds with BDE < 85 kcal/mol are flagged as high-risk "soft spots" for CYP metabolism.

In Vitro Experimental Validation

Computational predictions must be validated using rigorous microsomal stability assays. The following protocol is optimized for cyclic carbamates to ensure detection of specific metabolites.

Protocol: Microsomal Stability Assay

Purpose: Determine Intrinsic Clearance (

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Test Compound (1 µM final concentration, <0.1% DMSO).

-

Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

Step-by-Step Procedure:

-

Pre-incubation: Dilute HLM to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Add test compound (1 µM). Incubate at 37°C for 5 minutes to equilibrate.

-

Expert Insight: Using 1 µM minimizes enzyme saturation (Michaelis-Menten kinetics), ensuring

is measured in the linear range.

-

-

Initiation: Add pre-warmed NADPH regenerating system to start the reaction.

-

Sampling: At

minutes, remove 50 µL aliquots. -

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).

-

Processing: Centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet proteins. Collect supernatant.

-

Analysis: Analyze via LC-MS/MS (MRM mode). Plot ln(% remaining) vs. time.

Calculation:

Metabolite Identification (MetID) Strategy

For oxazinan-2-ones, standard fragmentation often leaves the ring intact. Use Neutral Loss Scanning to identify ring opening or modification.

-

Mass Shift +16 Da: Indicates hydroxylation. Check retention time to distinguish N-oxide (unlikely) vs. C-hydroxylation.

-

Mass Shift +18 Da: Indicates ring opening (hydrolysis). This is critical. If observed, it suggests the carbamate is failing.

-

Mass Shift -14 Da: Indicates N-demethylation (if N-methyl substituted).

Structural Optimization Strategies

When instability is detected, use "Scaffold Decoration" to block metabolic sites without altering the core pharmacophore.

Blocking N-Dealkylation

If the N-substituent is the primary liability:

-

Deuteration: Replace

-hydrogens on the N-alkyl group with Deuterium. This exploits the Kinetic Isotope Effect (KIE), slowing down C-H bond breakage by CYPs. -

Fluorination: Introduce fluorine atoms at the

or

Stabilizing the Ring

If the oxazinan-2-one ring itself is being oxidized (e.g., at C4 or C5):

-

Gem-dimethylation: Introduce a gem-dimethyl group at C5. This creates steric bulk that prevents the approach of the CYP heme iron and removes abstractable hydrogens.

-

Heteroatom Substitution: Replace a ring carbon (C4 or C5) with a second nitrogen (creating a cyclic urea) or oxygen, though this changes the scaffold to a different heterocycle, it often alters the metabolic profile drastically.

Optimization Logic Diagram

Figure 2: Strategic modifications to address specific metabolic liabilities in oxazinan-2-ones.

Case Study: 11 -HSD1 Inhibitors

Background: 11

The Solution: Researchers utilized a 1,3-oxazinan-2-one scaffold.[1][2][3][4][5]

-

Initial Hit: Compound 9a showed good potency but moderate clearance.

-

Optimization: Introduction of a trifluoromethyl group and rigidification of the N-substituent.

-

Result: Compound 25f.

References

-

Vacondio, F., et al. (2010). "Qualitative structure-metabolism relationships in the hydrolysis of carbamates." Drug Metabolism Reviews. Link

-

Xu, Z., et al. (2011). "Structure-Based Design and Synthesis of 1,3-Oxazinan-2-one Inhibitors of 11

-Hydroxysteroid Dehydrogenase Type 1." Journal of Medicinal Chemistry. Link -

Prasher, P., et al. (2023). "Cyclic carbamates in medicine: A clinical perspective." Medicinal Research Reviews. Link

-

Li, L., et al. (2022). "In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods." Chemical Research in Toxicology. Link

-

Optibrium. (2024).[7] "Tackling metabolism issues in drug discovery with in silico methods." News-Medical. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structure-based design and synthesis of 1,3-oxazinan-2-one inhibitors of 11β-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cyclic carbamates in medicine: A clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

Methodological & Application

Synthesis Protocol for 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one: A Detailed Guide for Researchers

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one, a valuable heterocyclic building block for pharmaceutical and materials science research. The synthesis is presented as a two-step process, commencing with the cyclization of a commercially available amino alcohol to form the core oxazinanone ring, followed by the selective bromination of the primary hydroxyl group. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, rationale for procedural choices, and essential safety information.

Introduction

The 1,3-oxazinan-2-one scaffold is a significant structural motif present in a variety of biologically active molecules and is a key intermediate in organic synthesis.[1][2] The introduction of a reactive bromomethyl group at the 6-position, as in the target molecule 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one, provides a versatile handle for further chemical modifications, enabling the construction of diverse molecular architectures for drug discovery and development. This protocol outlines a reliable and reproducible two-step synthesis to access this important compound.

Proposed Synthetic Pathway

The synthesis commences with the cyclization of 3-amino-2,2-dimethyl-1-propanol with a suitable carbonylating agent to form the intermediate, 6-(hydroxymethyl)-4,4-dimethyl-1,3-oxazinan-2-one. This is followed by the conversion of the primary alcohol to the corresponding bromide.

Caption: Overall two-step synthesis of the target compound.

Materials and Equipment

| Material | Grade | Supplier |

| 3-Amino-2,2-dimethyl-1-propanol | 95% or higher | Thermo Fisher Scientific or equivalent[3] |

| Triphosgene (bis(trichloromethyl) carbonate) | 98% or higher | Sigma-Aldrich or equivalent |

| Triethylamine (TEA) | Anhydrous, >99.5% | Sigma-Aldrich or equivalent |

| Dichloromethane (DCM) | Anhydrous, >99.8% | Sigma-Aldrich or equivalent |

| Phosphorus tribromide (PBr₃) | 99% or higher | Sigma-Aldrich or equivalent |

| Diethyl ether | Anhydrous | Sigma-Aldrich or equivalent |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | - |

| Brine | Saturated aqueous solution | - |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | - |

| Silica gel | 60 Å, 230-400 mesh | - |

| Deuterated chloroform (CDCl₃) | for NMR analysis | - |

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Flash column chromatography setup

-

NMR spectrometer

-

FT-IR spectrometer

Experimental Protocol

Step 1: Synthesis of 6-(Hydroxymethyl)-4,4-dimethyl-1,3-oxazinan-2-one

This step involves the cyclization of 3-amino-2,2-dimethyl-1-propanol using triphosgene as a safer alternative to phosgene gas. The reaction is carried out in the presence of a base to neutralize the HCl generated.

Caption: Workflow for the synthesis of the alcohol intermediate.

Procedure:

-

In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-2,2-dimethyl-1-propanol (10.0 g, 96.9 mmol) and triethylamine (29.4 g, 40.5 mL, 291 mmol) in 100 mL of anhydrous dichloromethane (DCM).

-

Cool the stirred solution to 0 °C using an ice bath.

-

In a separate flask, dissolve triphosgene (11.5 g, 38.8 mmol) in 50 mL of anhydrous DCM.

-

Add the triphosgene solution dropwise to the cooled amino alcohol solution over a period of 30-45 minutes. A white precipitate of triethylamine hydrochloride will form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture overnight.

-

Monitor the reaction progress by TLC (e.g., using a 10:1 DCM:methanol eluent).

-

Upon completion, carefully quench the reaction by slowly adding 50 mL of water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid by flash column chromatography on silica gel (eluting with a gradient of DCM to 10:1 DCM:methanol) to afford 6-(hydroxymethyl)-4,4-dimethyl-1,3-oxazinan-2-one as a white solid.

Step 2: Synthesis of 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one

This step converts the primary alcohol to the corresponding bromide using phosphorus tribromide (PBr₃). This reagent is effective for primary and secondary alcohols and the reaction proceeds via an SN2 mechanism, which avoids carbocation rearrangements.[4][5][6]

Caption: Workflow for the bromination of the alcohol intermediate.

Procedure:

-